molecular formula C19H26N4O2S B425098 4-(3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)phenyl methyl ether

4-(3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)phenyl methyl ether

Cat. No.: B425098
M. Wt: 374.5g/mol
InChI Key: VMNVVTQMPPJTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)phenyl methyl ether is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)phenyl methyl ether typically involves multiple steps. The process begins with the preparation of the triazole core, which is achieved through the cyclization of appropriate precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C19H26N4O2S/c1-13-6-5-7-14(2)22(13)18(24)12-26-19-21-20-15(3)23(19)16-8-10-17(25-4)11-9-16/h8-11,13-14H,5-7,12H2,1-4H3

InChI Key

VMNVVTQMPPJTRF-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C)C

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.